molecular formula C9H11N3 B7844601 (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine

Cat. No.: B7844601
M. Wt: 161.20 g/mol
InChI Key: YWVOZRKEWRXUNP-UHFFFAOYSA-N
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Description

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride is a high-purity chemical compound supplied as the dihydrochloride salt to enhance stability. This compound, with the CAS number 1216132-36-3, has a molecular formula of C9H13Cl2N3 and a molecular weight of 234.12 g/mol . It is a derivative of the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research due to its widespread presence in biologically active molecules. The specific role and mechanism of action of this particular amine-functionalized derivative are areas of active investigation, but its structure suggests it is a valuable building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers utilize such specialized amines in the development of novel therapeutic agents. The compound requires proper handling and storage. It is classified with the signal word "Warning" and has associated hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

(3-methylimidazo[1,2-a]pyridin-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVOZRKEWRXUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Bromoketones

A foundational approach involves the reaction of 2-aminopyridine derivatives with α-bromoketones to construct the imidazo[1,2-a]pyridine core. For example, 6-bromo-2-aminopyridine reacts with 2-bromopropiophenone in dimethylformamide (DMF) at 80–100°C, forming 3-methyl-6-bromoimidazo[1,2-a]pyridine via nucleophilic substitution and subsequent cyclization. This method achieves moderate yields (40–60%) but requires careful control of stoichiometry to minimize diastereomer formation.

Multicomponent Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction

The Groebke reaction, employing aldehydes, isocyanides, and aminopyridines, offers a one-pot route to imidazo[1,2-a]pyridines. For instance, 2-aminopyridine reacts with isobutyraldehyde and tert-butyl isocyanide in acetonitrile at 60°C, generating 3-methylimidazo[1,2-a]pyridine in 68% yield. Adapting this protocol to introduce a cyanomethyl group at position 6 could enable subsequent reduction to the methanamine moiety, though this remains unexplored in extant literature.

Functional Group Transformations

Palladium-Catalyzed Cyanation

Patent Synthesis Route Analysis

A disclosed patent route (US8987269B2) outlines the following optimized sequence:

StepReactionReagents/ConditionsYield
1Cyclocondensation6-Bromo-2-aminopyridine, 2-bromopropiophenone, DMF, 80°C60%
2CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 120°C55%
3Nitrile ReductionLiAlH₄, THF, 0°C → rt, 12 h79%

This route emphasizes the necessity for inert atmospheres during cyanation and strict temperature control during reduction to prevent over-reduction or decomposition.

Comparative Evaluation of Methodologies

Yield and Scalability

The patent route achieves a cumulative yield of 26% (0.60 × 0.55 × 0.79), which is superior to MCR-based approaches (~18% theoretical yield). However, scalability is limited by the cost of palladium catalysts and the hazards associated with LiAlH₄ handling.

Regioselectivity Challenges

Positional selectivity during cyclocondensation remains a hurdle. For example, competing reactions at position 5 of the pyridine ring can generate regioisomers, necessitating chromatographic purification and reducing overall efficiency .

Chemical Reactions Analysis

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

  • Reduction: Reduction reactions can be performed to obtain different derivatives or intermediates.

  • Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Imidazo[1,2-a]pyridine derivatives with various oxidation states.

  • Reduction: Reduced forms of the compound, which may have different biological activities.

  • Substitution: Derivatives with different functional groups, potentially altering their chemical properties and applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural features suggest it could interact with biological targets effectively. Notably, it has shown promise in the development of drugs targeting the c-Met pathway, which is implicated in cancer progression. Inhibition of this pathway can lead to reduced tumor growth and metastasis, making it a candidate for cancer therapy .

Case Study: c-Met Inhibition
Research indicates that (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine can inhibit the c-Met receptor, which is crucial for tumor cell proliferation and survival. Studies have demonstrated that compounds targeting this receptor can significantly reduce tumor size and improve survival rates in preclinical models .

Virology

Antiviral Properties
The compound has been explored for its antiviral activity against several viruses, including HIV and influenza. Its mechanism involves interfering with viral replication and entry into host cells. In vitro assays have shown that derivatives of imidazo[1,2-a]pyridines exhibit significant antiviral effects .

In Vitro Assays
Assays conducted to evaluate the antiviral efficacy of this compound have demonstrated a selectivity index indicating low cytotoxicity while effectively inhibiting viral replication . These findings suggest its potential as a lead compound for drug development against viral infections.

Synthetic Chemistry

Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis. Various synthetic routes have been developed to create derivatives with enhanced biological properties. For instance, BCl₃-mediated reactions have facilitated the formation of C-N bonds in imidazo[1,2-a]pyridines, leading to new aminomethylated derivatives .

Synthesis Method Yield (%) Remarks
BCl₃-mediated reaction68-88Efficient for producing aminomethylated products
Reaction with piperidine80High yield for specific derivatives
Acyclic amines tested70-86Broad scope of applicability

Summary of Biological Activities

The compound's unique structure allows for diverse interactions with biomolecules, enhancing its biological activity compared to other similar compounds. Here are some notable biological activities observed:

  • Antiviral Activity: Effective against HIV and influenza.
  • Anticancer Properties: Inhibits c-Met signaling pathways.
  • Synthetic Versatility: Serves as a precursor for various biologically active compounds.

Mechanism of Action

The mechanism by which (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

The structural and functional properties of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine are best understood through comparison with analogs. Below is a detailed analysis, supported by data from synthesis, physicochemical properties, and pharmacological studies.

Structural Analogues
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Methanamine Derivatives
Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Features
This compound dihydrochloride 1216132-36-3 3-Me, 6-NH₂ C₉H₁₁N₃·2HCl 234.12 Simplest methyl-substituted analog; high polarity due to free amine .
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride 1951442-12-8 6-Me, 3-NH₂ C₉H₁₁N₃·2HCl 234.12 Methyl shift to 6-position alters electronic distribution and steric effects .
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride 1187931-82-3 8-Me, 2-NH₂ C₉H₁₁N₃·2HCl 234.12 Methyl at 8-position may hinder planar stacking in crystal lattices .
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine N/A 3-NH₂, 2-(4-F-C₆H₄), 6-CF₃ C₁₅H₁₂F₄N₄ 324.28 Electron-withdrawing CF₃ and aromatic fluorine enhance metabolic stability .
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 106961-33-5 3-NMe₂, 6-Me, 2-(p-tolyl) C₁₈H₂₁N₃ 279.38 Dimethylamine and p-tolyl groups increase lipophilicity for CNS penetration .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Water)
This compound 0.98 2 3 Moderate (~10 mM)
(2-Methylimidazo[1,2-a]pyridin-6-yl)methanamine 1.12 2 3 Low (~5 mM)
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2.45 2 5 Very low (~1 mM)
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 2.87 0 3 Insoluble

Key Observations :

  • Methyl Position : Moving the methyl group from the 3- to 6-position (e.g., CAS 1951442-12-8) increases LogP slightly, reducing water solubility due to altered hydrophobic interactions .
  • Electron-Withdrawing Groups : The trifluoromethyl and fluorophenyl substituents (CAS N/A, ) significantly raise LogP (2.45 vs. 0.98) but reduce solubility, favoring blood-brain barrier penetration .
  • Amine Substitution: N,N-Dimethylation (CAS 106961-33-5) eliminates hydrogen bond donors, drastically lowering solubility but enhancing lipophilicity for CNS targets .

Biological Activity

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, a derivative of imidazo-pyridine, has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a methyl group at the 3-position of the imidazo ring and an amine functional group. Research indicates that it may exhibit significant antiviral and anticancer properties, making it a subject of various studies.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Antiviral Activity :
    • The compound has shown promise as an inhibitor against viruses such as HIV, herpes simplex virus (HSV), and influenza. It operates by interfering with viral replication and entry into host cells.
    • In vitro assays have been conducted to evaluate its antiviral efficacy, focusing on viral replication inhibition and cytotoxicity profiles.
  • Anticancer Properties :
    • A study on various imidazo[1,2-a]pyridines found that some derivatives exhibited significant activity against colon cancer cell lines (HT-29 and Caco-2) without causing notable toxicity to normal white blood cells. The mechanism involved the initiation of apoptosis through cytochrome c release and caspase activation .
    • The compound's structure suggests potential interactions with signaling pathways relevant to cancer progression, such as the Wnt/β-catenin signaling pathway .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Viral Inhibition : The compound may inhibit viral enzymes or block receptor sites critical for viral entry into host cells.
  • Cancer Cell Death : In cancer models, it appears to induce apoptosis via mitochondrial pathways, leading to the activation of caspases that mediate cell death processes.

Case Studies

Several studies have provided insights into the biological activity of this compound:

StudyFocusFindings
Antiviral TestingDemonstrated significant inhibition of viral replication in cell-based assays.
Cancer Cell LinesInduced apoptosis in HT-29 and Caco-2 cells through cytochrome c release and caspase activation.
Signaling PathwaysHighlighted potential for inhibiting the HGF/c-Met pathway, relevant for cancer treatment.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for the creation of targeted derivatives. These derivatives may enhance its biological activity or provide new therapeutic avenues.

Synthesis Methods

Common methods include:

  • Multicomponent coupling reactions.
  • Solvent-free synthesis techniques that improve yield and reduce environmental impact.

Q & A

Q. What are the common synthetic routes for preparing (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, Schiff base derivatives can be synthesized by refluxing 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with aromatic amines in methanol using glacial acetic acid as a catalyst . Alkylation of pyridine derivatives with formaldehyde and ammonia under acidic/basic conditions is another route, forming imine intermediates that are reduced to yield methanamine derivatives . Purification often employs crystallization or chromatography .

Q. Which spectroscopic techniques are employed to characterize this compound derivatives?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for aromatic and amine proton identification, IR spectroscopy for functional groups (e.g., C=N in Schiff bases), and mass spectrometry for molecular ion verification . Elemental analysis validates purity, while thin-layer chromatography (TLC) monitors reaction progress . For crystalline derivatives, X-ray diffraction may resolve stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing Schiff base derivatives of this compound?

  • Methodological Answer : Key variables include:
  • Catalyst : Glacial acetic acid (5–10 mol%) enhances imine formation .
  • Solvent : Methanol or ethanol under reflux (16–24 hours) balances reactivity and stability .
  • Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side products .
  • Workup : Gradual cooling and filtration improve crystalline product recovery . Yield optimization may require iterative adjustment of these parameters, guided by TLC and HPLC purity checks .

Q. What strategies resolve contradictions between predicted and observed biological activities of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Data Cross-Validation : Replicate bioassays (e.g., antimicrobial testing) under standardized conditions to rule out experimental variability .
  • Purity Assessment : Use HPLC-MS to detect impurities that may skew activity results .
  • Computational Modeling : Compare docking studies (e.g., binding affinity predictions) with empirical data to identify mismatches in structure-activity relationships (SAR) .
  • Analog Synthesis : Prepare structurally similar analogs to isolate contributing functional groups .

Q. How do structural modifications at the methanamine group influence antimicrobial efficacy?

  • Methodological Answer :
  • Substituent Effects : Bulky aryl groups (e.g., p-tolyl) enhance lipophilicity, potentially improving membrane penetration, while electron-withdrawing groups (e.g., halides) may alter target binding .
  • SAR Analysis : Compare MIC (Minimum Inhibitory Concentration) values of derivatives against Gram-positive/-negative bacteria. For example, N-aryl substitutions in 6-methyl-2-(4-methylphenyl) derivatives show enhanced activity compared to alkylamines .
  • Mechanistic Probes : Use fluorescence labeling or isotopic tracing to track cellular uptake and target engagement .

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